(E)-N-(1,3-Dihydro-2-benzofuran-1-ylmethyl)-4-(dimethylamino)but-2-enamide
Description
Properties
IUPAC Name |
(E)-N-(1,3-dihydro-2-benzofuran-1-ylmethyl)-4-(dimethylamino)but-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-17(2)9-5-8-15(18)16-10-14-13-7-4-3-6-12(13)11-19-14/h3-8,14H,9-11H2,1-2H3,(H,16,18)/b8-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMTQSCKUXGRPKX-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NCC1C2=CC=CC=C2CO1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NCC1C2=CC=CC=C2CO1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(1,3-Dihydro-2-benzofuran-1-ylmethyl)-4-(dimethylamino)but-2-enamide is a compound of interest due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
The compound features a benzofuran moiety, which is known for its diverse biological activities. The synthesis typically involves the condensation of 1,3-dihydro-2-benzofuran derivatives with dimethylaminobut-2-enamide under controlled conditions to yield the target compound. Various synthetic routes have been explored to optimize yield and purity.
Antiviral Properties
Research indicates that derivatives of benzofuran exhibit significant antiviral activities. For instance, compounds similar to this compound have been tested against various viral strains, showing promising results in inhibiting viral replication. A study reported that certain benzofuran derivatives displayed activity against Yellow Fever Virus (YFV), with IC50 values in the low micromolar range .
Anticancer Activity
Benzofuran derivatives have also been investigated for their anticancer properties. A notable study highlighted that compounds containing the benzofuran scaffold demonstrated cytotoxic effects on various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
Case Studies and Research Findings
Several studies have focused on the biological activity of benzofuran derivatives:
- Antiviral Study : A series of benzofuran derivatives were synthesized and evaluated for their antiviral activity against YFV. The most potent compounds exhibited IC50 values below 2 μM, indicating strong antiviral potential .
- Cytotoxicity Assay : In vitro assays conducted on human cancer cell lines revealed that specific derivatives led to a significant reduction in cell viability, demonstrating their potential as anticancer agents .
- Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds could induce oxidative stress in cancer cells, leading to apoptosis. This was confirmed through assays measuring reactive oxygen species (ROS) levels and apoptosis markers .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural Analogues and Molecular Weight
The compound shares a conserved 4-(dimethylamino)but-2-enamide core with numerous derivatives, differing primarily in the aromatic or heterocyclic substituents attached to the N-terminus. Key examples include:
Key Observations :
- The benzofuran substituent in the target compound distinguishes it from analogs with larger fused heterocycles (e.g., quinoline, furopyrimidine).
- Molecular weights of analogs range widely (482–654), influenced by substituent complexity. The target compound’s simpler benzofuran group suggests a lower molecular weight (~354 estimated), which could enhance membrane permeability .
Pharmacological Activity and Target Profiles
Several analogs exhibit kinase-inhibitory properties:
- Gozanertinib (): A structurally related EGFR inhibitor with an (S,E)-configured furopyrimidine core. It highlights the importance of stereochemistry and aromatic substituents in target engagement .
- Quinazoline Derivatives (): Compounds like (E)-N-[4-(3-bromoanilino)quinazolin-6-yl]-4-(dimethylamino)but-2-enamide show high similarity to EGFR inhibitors, suggesting the dimethylaminoenamide scaffold is critical for binding .
- THZ531 (): A dual CDK12/13 inhibitor, demonstrating that enamide derivatives can target transcriptional kinases. Its piperidine linker and indole-pyrimidine group are key for selectivity .
Implications for the Target Compound: The benzofuran group may confer unique binding interactions compared to bulkier heterocycles. However, the absence of electron-withdrawing groups (e.g., cyano, chloro) seen in analogs (e.g., ) could reduce potency against kinases reliant on such interactions .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for producing (E)-N-(1,3-Dihydro-2-benzofuran-1-ylmethyl)-4-(dimethylamino)but-2-enamide with high stereochemical purity?
- Methodological Answer : The compound’s (E)-configuration is critical for bioactivity. A multi-step approach involving condensation of 1,3-dihydro-2-benzofuran-1-ylmethylamine with 4-(dimethylamino)but-2-enoic acid derivatives under basic conditions (e.g., using EDC/HOBt coupling agents) is recommended . Purification via crystallization from methanol:water (4:1) can achieve >95% stereopurity, as demonstrated in analogous enamide syntheses . Monitor reaction progress using HPLC with a chiral stationary phase to confirm stereochemistry.
Q. Which analytical techniques are essential for characterizing the compound’s crystalline structure?
- Methodological Answer : X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) are critical for identifying polymorphic forms. For example, a novel crystalline form of a structurally similar enamide (e.g., Afatinib maleate) was characterized using XRPD peaks at 2θ = 8.5°, 12.3°, and 17.6°, and DSC showed a sharp endotherm at 198°C . Pair with solid-state NMR to resolve hydrogen-bonding networks and confirm lattice stability .
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility data reported for this compound across different studies?
- Methodological Answer : Discrepancies often arise from polymorphic variations or solvent impurities. For instance, Neratinib (a structural analog) shows solubility differences in DMSO (2 mg/mL vs. 10 mM) due to hydrate vs. anhydrous forms . Validate solubility via dynamic light scattering (DLS) to detect aggregates, and use high-purity solvents (HPLC-grade) with controlled humidity. Cross-reference with thermogravimetric analysis (TGA) to rule out solvent retention .
Q. What strategies optimize bioavailability in preclinical models, given the compound’s structural similarity to kinase inhibitors like Afatinib?
- Methodological Answer : The dimethylamino group enhances membrane permeability but may reduce metabolic stability. Use prodrug approaches (e.g., phosphate esters) to improve aqueous solubility, as seen in Afatinib analogs . For in vivo studies, employ nanoformulations (e.g., liposomes) to enhance plasma half-life, leveraging data from ErbB inhibitor pharmacokinetics . Monitor metabolite profiles using LC-MS to identify degradation pathways .
Q. How do substituents on the benzofuran ring impact the compound’s binding affinity to target proteins?
- Methodological Answer : Substituent effects can be systematically studied via molecular docking and free-energy perturbation (FEP) simulations. For example, replacing the benzofuran methyl group with halogens (e.g., Cl, F) may enhance hydrophobic interactions, as observed in Neratinib derivatives targeting HER2 . Validate predictions using surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff) .
Experimental Design & Data Analysis
Q. How should researchers design assays to evaluate the compound’s inhibition of tyrosine kinase receptors?
- Methodological Answer : Use a competitive ATP-binding assay with recombinant EGFR/HER2 kinase domains. Pre-incubate the compound (1–100 nM) with kinase, then add ATP-γ-S and measure thioflavin T fluorescence. Compare IC50 values to Afatinib (IC50 = 0.5 nM for EGFR), noting irreversible binding due to the enamide’s α,β-unsaturated ketone . Include positive controls (e.g., Gefitinib) and validate selectivity via kinome-wide profiling .
Q. What statistical approaches are recommended for analyzing dose-response contradictions in cytotoxicity studies?
- Methodological Answer : Apply a four-parameter logistic model (Hill equation) to fit dose-response curves. For outliers, assess cell line-specific factors (e.g., expression levels of efflux transporters like P-gp). Use RNA-seq to correlate cytotoxicity with target gene expression, as done in Afatinib-resistant NSCLC models . Employ Bayesian hierarchical models to account for inter-study variability .
Key Notes
- Avoid using commercial sources like BenchChem; prioritize peer-reviewed patents and journals .
- Structural analogs (e.g., Afatinib, Neratinib) provide validated methodologies for SAR and pharmacokinetic studies .
- Contradictions in data often stem from polymorphic forms or assay conditions—always validate with orthogonal techniques .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
